An In-depth Technical Guide to 2-(pyridin-3-ylamino)propanoic acid and its Analogs: Synthesis, Biological Activity, and Therapeutic Potential
An In-depth Technical Guide to 2-(pyridin-3-ylamino)propanoic acid and its Analogs: Synthesis, Biological Activity, and Therapeutic Potential
This guide provides a comprehensive technical overview of the research landscape surrounding 2-(pyridin-3-ylamino)propanoic acid. Due to the limited availability of direct research on this specific molecule, this document leverages data from its close structural isomers and related pyridinylamino derivatives to provide a foundational understanding and predictive insights for researchers, scientists, and drug development professionals. The focus is on synthetic methodologies, potential biological activities, and therapeutic applications, particularly in the context of kinase inhibition.
Introduction: The Pyridinylamino Scaffold in Medicinal Chemistry
The pyridinylamino moiety is a privileged scaffold in medicinal chemistry, frequently incorporated into molecules designed to interact with ATP-binding sites of various enzymes. This is particularly evident in the field of oncology, where numerous kinase inhibitors feature this structural motif. The nitrogen atom in the pyridine ring and the secondary amine act as key hydrogen bond acceptors and donors, respectively, mimicking the interactions of the adenine base of ATP with the kinase hinge region. The propanoic acid side chain offers a versatile point for further chemical modification and can influence the compound's pharmacokinetic properties.
While direct studies on 2-(pyridin-3-ylamino)propanoic acid are scarce, extensive research on its isomers, such as 3-(pyridin-2-ylamino)propanoic acid, and related pyridinyl-pyrimidine derivatives provides a strong basis for predicting its chemical behavior and biological potential. This guide will synthesize this available knowledge to build a comprehensive profile and suggest avenues for future research.
Synthesis and Chemical Properties
A plausible synthetic route for 2-(pyridin-3-ylamino)propanoic acid can be extrapolated from the established synthesis of its isomers. A common approach involves the nucleophilic addition of an aminopyridine to an acrylate derivative.
Representative Synthesis of a Pyridinylamino Propanoic Acid Scaffold
The synthesis of the related compound, ethyl 3-(pyridin-2-ylamino)propanoate, is well-documented and serves as an excellent model.[1][2] This reaction typically involves the Michael addition of 2-aminopyridine to ethyl acrylate. The subsequent hydrolysis of the ester yields the desired carboxylic acid.
Experimental Protocol: Synthesis of Ethyl 3-(pyridin-2-ylamino)propanoate[1][2]
-
Reaction Setup: To a 500 mL round-bottom flask equipped with a magnetic stirrer, add 50 g of 2-aminopyridine and 50 mL of anhydrous ethanol.
-
Addition of Reagents: Stir the mixture until the 2-aminopyridine is mostly dissolved. Add 56.5 mL of ethyl acrylate to the flask.
-
Catalysis: Slowly add 9 mL of trifluoromethanesulfonic acid dropwise to the stirred mixture.
-
Reaction Conditions: Protect the reaction with a nitrogen atmosphere and reflux the mixture in an oil bath at a temperature between 120-160°C for 16-20 hours.[1]
-
Workup: After the reaction is complete, cool the mixture and wash it with petroleum ether. Concentrate the reaction solution under reduced pressure.
-
Purification: The concentrated residue is then washed with a mixture of petroleum ether and ethyl acetate (e.g., in a 5:1 volume ratio) and recrystallized to yield white, flaky crystals of ethyl 3-(pyridin-2-ylamino)propanoate.[1]
The free carboxylic acid, 3-(pyridin-2-ylamino)propanoic acid, can be obtained through standard ester hydrolysis, for instance, by stirring with a base like potassium hydroxide in an aqueous solution, followed by neutralization.[3]
Synthesis Workflow
Caption: General synthetic scheme for pyridinylamino propanoic acids.
Physicochemical Properties of Related Compounds
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |
| 3-(pyridin-2-ylamino)propanoic acid | 104961-64-0 | C₈H₁₀N₂O₂ | 166.18 | 139 |
| Ethyl 3-(pyridin-2-ylamino)propanoate | 103041-38-9 | C₁₀H₁₄N₂O₂ | 194.23 | 51-55 |
Data sourced from ChemicalBook and BLD Pharm.[4][5]
Biological Activity and Therapeutic Potential
The primary therapeutic interest in pyridinylamino derivatives lies in their potential as kinase inhibitors.[6] Many cancers are driven by the dysregulation of protein kinases, making them attractive targets for drug development.[7]
Mechanism of Action: Kinase Inhibition
Compounds containing a pyridinylamino or a bioisosteric pyridopyrimidine scaffold can act as ATP-competitive inhibitors.[8] These molecules occupy the ATP-binding pocket of the kinase, preventing the phosphorylation of downstream substrates and thereby interrupting the signaling cascade that promotes cancer cell growth and survival. The pyrimidine ring, being isosteric to the adenine ring of ATP, is a key feature that facilitates this binding.[7][8]
The general mechanism involves the formation of hydrogen bonds between the pyridinylamino moiety and the "hinge" region of the kinase domain. This interaction anchors the inhibitor in the active site, blocking ATP from binding.
Kinase Inhibition Signaling Pathway
Caption: ATP-competitive kinase inhibition by pyridinylamino derivatives.
Potential Kinase Targets
Derivatives of the pyridinylamino scaffold have shown activity against a range of kinases, including:
-
Epidermal Growth Factor Receptor (EGFR): A key target in non-small cell lung cancer and other solid tumors.[9][10]
-
Cyclin-Dependent Kinases (CDKs): Such as CDK4, CDK6, and CDK9, which are crucial for cell cycle progression. Dual inhibitors of CDK6 and CDK9 have shown promise.[6][11]
-
Src Family Kinases: These are involved in signaling pathways that control cell proliferation, differentiation, and survival.[7]
-
Bruton's Tyrosine Kinase (BTK): A key component in B-cell receptor signaling, targeted in B-cell malignancies.[7]
Anticancer and Antioxidant Potential
Recent studies on related 3-((4-hydroxyphenyl)amino)propanoic acid derivatives have demonstrated their potential not only as anticancer agents but also as antioxidants.[12][13] Certain derivatives were shown to reduce the viability of A549 lung cancer cells and inhibit cell migration.[12] The phenolic group in these analogs was suggested to contribute to their antioxidant properties.[12] This dual activity could be beneficial in cancer therapy, as oxidative stress is implicated in cancer pathogenesis.
Quantitative Data Summary
The following table summarizes representative quantitative data for the synthesis and biological activity of related pyridinylamino derivatives. It is crucial to note that these values are for the specified compounds and serve as a predictive baseline for 2-(pyridin-3-ylamino)propanoic acid.
| Compound/Derivative Class | Assay/Measurement | Result | Reference |
| Ethyl 3-(pyridin-2-ylamino)propanoate | Synthesis Yield | 80-85% | [2] |
| 5-chloro-N⁴-phenyl-N²-(pyridin-2-yl)pyrimidine-2,4-diamine derivatives | Dual CDK6/9 Inhibition | Identification of potent inhibitors | [11] |
| 4-(Arylaminomethyl)benzamide derivatives | EGFR Inhibition | 91-92% inhibition at 10 nM for lead compounds | [10] |
| 3-((4-Hydroxyphenyl)amino)propanoic acid derivatives | A549 cell viability | Reduction by 50% for lead compounds | [12] |
Future Research Directions
The landscape of pyridinylamino derivatives is rich with therapeutic potential. For 2-(pyridin-3-ylamino)propanoic acid specifically, the following research avenues are recommended:
-
Chemical Synthesis and Characterization: The primary step is to synthesize and fully characterize 2-(pyridin-3-ylamino)propanoic acid. The synthetic protocol outlined in this guide for its isomer can serve as a starting point, with necessary modifications for the 3-aminopyridine starting material.
-
In Vitro Biological Evaluation: The synthesized compound should be screened against a panel of cancer cell lines to determine its cytotoxic and antiproliferative effects.
-
Kinase Profiling: A comprehensive kinase profiling assay should be conducted to identify potential protein targets and to understand its selectivity profile.
-
Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of a library of derivatives of 2-(pyridin-3-ylamino)propanoic acid will be crucial to optimize its potency and selectivity. Modifications to the propanoic acid chain and substitutions on the pyridine ring could be explored.
-
In Vivo Studies: Promising candidates from in vitro studies should be advanced to preclinical animal models to evaluate their efficacy, pharmacokinetics, and safety profiles.
Conclusion
While direct research on 2-(pyridin-3-ylamino)propanoic acid is yet to be published, a wealth of data from its structural analogs strongly suggests its potential as a valuable scaffold in drug discovery. Its predicted role as a kinase inhibitor, based on the established activity of the pyridinylamino and pyridopyrimidine moieties, makes it a compelling candidate for anticancer research. The synthetic pathways are well-established for related compounds, providing a clear roadmap for its creation and subsequent investigation. This guide serves as a foundational resource to stimulate and direct future research into the synthesis, biological evaluation, and therapeutic development of 2-(pyridin-3-ylamino)propanoic acid and its derivatives.
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[14] Google Patents. (n.d.). CN103058920A - Preparation method of 3-(2-pyridineamino)ethyl propionate. Retrieved from
[7] National Center for Biotechnology Information. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. PubMed Central. Retrieved from [Link]
[2] Google Patents. (n.d.). CN104926717A - Preparation method for ethyl 3-(pyridin-2-ylamino) propanoate. Retrieved from
[15] Google Patents. (n.d.). CN103183635B - New process for synthetizing 3-(pyridin-2-ylamino) ethyl propionate. Retrieved from
[12] National Center for Biotechnology Information. (2024). Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. PMC. Retrieved from [Link]
[8] RSC Publishing. (n.d.). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. Retrieved from [Link]
[13] ResearchGate. (2024). (PDF) Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. Retrieved from [Link]
[9] MDPI. (n.d.). Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR. Retrieved from [Link]
[10] MDPI. (n.d.). Synthesis, Biological Activities and Docking Studies of Novel 4-(Arylaminomethyl)benzamide Derivatives as Potential Tyrosine Kinase Inhibitors. Retrieved from [Link]
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[17] MDPI. (n.d.). Synthesis and Anti-Cancer Activity of New Pyrazolinyl-Indole Derivatives: Pharmacophoric Interactions and Docking Studies for Identifying New EGFR Inhibitors. Retrieved from [Link]
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